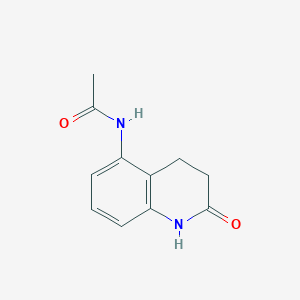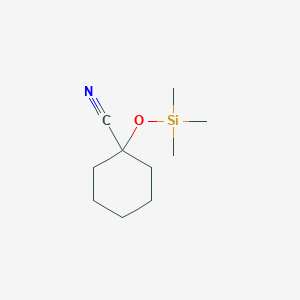![molecular formula C11H10FN3 B11900234 (6-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine CAS No. 1346687-00-0](/img/structure/B11900234.png)
(6-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Fluoro-[2,3’-bipyridin]-5’-yl)methanamine is a fluorinated bipyridine derivative. This compound is of interest due to its unique chemical properties, which include the presence of a fluorine atom and a methanamine group. These features make it a valuable compound in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-[2,3’-bipyridin]-5’-yl)methanamine typically involves the fluorination of bipyridine derivatives. One common method includes the reaction of 6-fluoropyridine with formaldehyde, followed by reduction with hydrogen gas in the presence of a nickel catalyst
Industrial Production Methods
Industrial production of (6-Fluoro-[2,3’-bipyridin]-5’-yl)methanamine may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(6-Fluoro-[2,3’-bipyridin]-5’-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(6-Fluoro-[2,3’-bipyridin]-5’-yl)methanamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (6-Fluoro-[2,3’-bipyridin]-5’-yl)methanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its binding affinity and specificity. The methanamine group can interact with various biological molecules, potentially affecting enzymatic activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
(6-Fluoropyridin-2-yl)methanamine hydrochloride: Similar in structure but with a different substitution pattern.
(6-Fluoropyridin-3-yl)methanamine: Another fluorinated pyridine derivative with similar chemical properties.
Uniqueness
(6-Fluoro-[2,3’-bipyridin]-5’-yl)methanamine is unique due to its bipyridine core, which provides additional sites for functionalization and interaction compared to simpler pyridine derivatives. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
1346687-00-0 |
|---|---|
Molecular Formula |
C11H10FN3 |
Molecular Weight |
203.22 g/mol |
IUPAC Name |
[5-(6-fluoropyridin-2-yl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C11H10FN3/c12-11-3-1-2-10(15-11)9-4-8(5-13)6-14-7-9/h1-4,6-7H,5,13H2 |
InChI Key |
HJLJIWXQOUVOJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)F)C2=CN=CC(=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1,5,6,7-tetrahydropyrano[3,2-b]pyrrole-2-carboxylate](/img/structure/B11900153.png)
![6-Propyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11900165.png)
![2-[(1-Aminonaphthalen-2-yl)amino]ethan-1-ol](/img/structure/B11900166.png)

![9-Hydroxy-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B11900181.png)

![4-Ethoxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11900196.png)
![9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine](/img/structure/B11900197.png)


![2-(5-Amino-4-imino-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile](/img/structure/B11900210.png)


![4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B11900242.png)
